molecular formula C16H8N2O4 B6615849 1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone CAS No. 2344685-39-6

1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone

Cat. No. B6615849
CAS RN: 2344685-39-6
M. Wt: 292.24 g/mol
InChI Key: HBIBODIGIMMLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone, also known as 4,4'-biisoindole-1,1',3,3'-tetrone, is an organic compound with a molecular weight of 180.22 g/mol. First synthesized in the 1950s, 4,4'-biisoindole-1,1',3,3'-tetrone has since been studied extensively, with applications in a variety of fields such as biochemistry, physiology, and synthetic chemistry. 4,4'-biisoindole-1,1',3,3'-tetrone is a versatile molecule that has been used in a variety of synthetic processes, as well as for the development of new drugs and drug delivery systems.

Scientific Research Applications

1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone'-biisoindole-1,1',3,3'-tetrone has been used in a variety of scientific research applications, including drug and drug delivery system development. In particular, the compound has been used in the synthesis of a variety of novel drugs and drug delivery systems, such as the selective serotonin reuptake inhibitor (SSRI) fluoxetine, the anti-malarial drug artemisinin, and the anticancer drug docetaxel. Additionally, this compound'-biisoindole-1,1',3,3'-tetrone has been used in the synthesis of a variety of other compounds, including a variety of polymers, dyes, and pigments.

Mechanism of Action

1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone'-biisoindole-1,1',3,3'-tetrone is a versatile molecule that can be used in a variety of synthetic processes. In particular, the compound can be used as a starting material in the synthesis of a variety of compounds, including polymers, dyes, and pigments. Additionally, this compound'-biisoindole-1,1',3,3'-tetrone can be used in the synthesis of novel drugs and drug delivery systems. In particular, the compound has been used in the synthesis of the selective serotonin reuptake inhibitor (SSRI) fluoxetine, the anti-malarial drug artemisinin, and the anticancer drug docetaxel.
Biochemical and Physiological Effects
This compound'-biisoindole-1,1',3,3'-tetrone has been studied extensively for its biochemical and physiological effects. In particular, the compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, this compound'-biisoindole-1,1',3,3'-tetrone has been shown to have a variety of other beneficial effects, including the ability to reduce cholesterol levels and inhibit the growth of certain types of bacteria.

Advantages and Limitations for Lab Experiments

1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone'-biisoindole-1,1',3,3'-tetrone is a versatile molecule that has a variety of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound'-biisoindole-1,1',3,3'-tetrone is its low cost and availability. Additionally, the compound is relatively stable and has a low toxicity, making it suitable for use in a variety of laboratory experiments. However, this compound'-biisoindole-1,1',3,3'-tetrone is not always the most suitable compound for certain types of experiments, as it may not be able to provide the desired results.

Future Directions

Given the versatility of 1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone'-biisoindole-1,1',3,3'-tetrone, there are a variety of possible future directions for research. One potential direction is the development of new drugs and drug delivery systems using the compound. Additionally, the compound could be used in the synthesis of a variety of polymers, dyes, and pigments. Additionally, the compound could be used to investigate its biochemical and physiological effects, such as its anti-inflammatory, antioxidant, and anti-cancer properties. Finally, this compound'-biisoindole-1,1',3,3'-tetrone could be used to investigate its potential applications in other areas, such as the development of new materials or the synthesis of new compounds.

Synthesis Methods

1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone'-biisoindole-1,1',3,3'-tetrone can be synthesized via several different methods. The most common method is the condensation of 4-amino-3-methoxyphenol and 4-chloro-3-methoxyphenol, followed by oxidation with sodium periodate. Alternatively, the compound can be synthesized via the condensation of 4-amino-3-methoxyphenol and 4-chloro-3-methoxyphenol in the presence of a base, followed by oxidation with sodium periodate.

properties

IUPAC Name

4-(1,3-dioxoisoindol-4-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O4/c19-13-9-5-1-3-7(11(9)15(21)17-13)8-4-2-6-10-12(8)16(22)18-14(10)20/h1-6H,(H,17,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIBODIGIMMLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)NC2=O)C3=C4C(=CC=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.